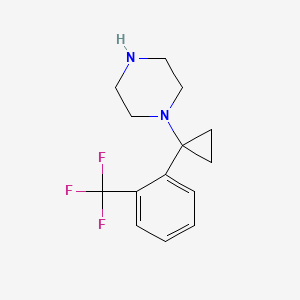

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

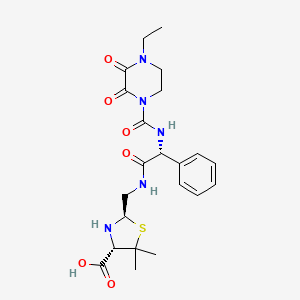

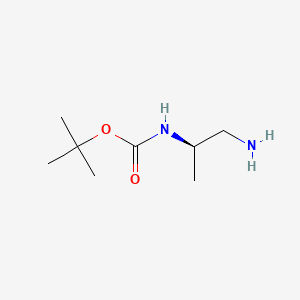

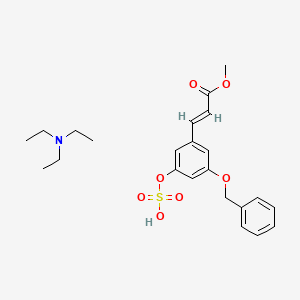

“1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine” is a chemical compound with the molecular formula C14H18ClF3N2 . It has an average mass of 306.754 Da and a mono-isotopic mass of 306.111053 Da . It is a versatile compound with potential applications in scientific research, from drug development to material science.

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine” is characterized by a six-membered ring containing two opposing nitrogen atoms . The trifluoromethyl group is attached to the phenyl ring, which is further connected to the cyclopropyl group .科学的研究の応用

Kinase Inhibitors

The trifluoromethyl group in this compound contributes to its potential as a kinase inhibitor. Kinase inhibitors are significant in the treatment of cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation. The presence of the piperazine ring offers a basic and hydrophilic group that can be optimized for better pharmacokinetic properties .

Receptor Modulators

This compound can act as a receptor modulator due to its structural characteristics. Receptor modulators have therapeutic applications in neurological disorders, where they can influence neurotransmitter activity. The piperazine moiety serves as a scaffold to arrange pharmacophoric groups for interaction with target macromolecules .

Synthetic Methodologies

In process chemistry, the compound’s chemical reactivity facilitates its incorporation into more complex molecules. It is often used in synthetic methodologies such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination, which are crucial for drug discovery and development .

Pharmacokinetic Property Optimization

The piperazine ring in the compound is used to optimize the pharmacokinetic properties of drugs. This includes improving solubility, distribution, metabolism, and excretion characteristics, which are essential for the efficacy and safety of pharmaceuticals .

Structural and Conformational Characteristics

The compound’s structural and conformational characteristics make it valuable in designing drugs with specific binding affinities. Its cyclopropyl and piperazine components can be used to fine-tune the interaction with biological targets, enhancing the selectivity and potency of the drugs .

Drug Discovery

The compound is a key intermediate in the synthesis of various bioactive molecules. Its versatility in drug discovery is attributed to the ease with which it can be modified and incorporated into different therapeutic classes, making it a valuable tool for medicinal chemists .

Neuropharmacology

In neuropharmacology, the compound’s derivatives can be explored for their effects on the central nervous system. They may hold promise in the development of treatments for psychiatric and neurodegenerative diseases by modulating neurotransmitter systems .

Chemical Reactivity and Synthon Use

The chemical reactivity of this compound makes it a useful synthon in organic synthesis. It can be employed in various reactions to create a wide range of piperazine-containing drugs, highlighting its importance in the pharmaceutical industry .

作用機序

While the specific mechanism of action for “1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine” is not explicitly stated in the literature, piperazine compounds are known for their anthelmintic action. They generally paralyze parasites, allowing the host body to easily remove or expel the invading organism .

特性

IUPAC Name |

1-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2/c15-14(16,17)12-4-2-1-3-11(12)13(5-6-13)19-9-7-18-8-10-19/h1-4,18H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLZUUBJCAEXQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743221 |

Source

|

| Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245646-33-6 |

Source

|

| Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

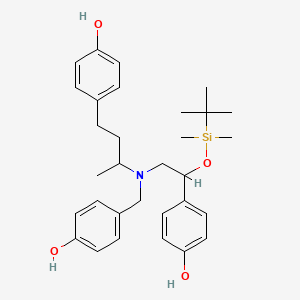

![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)

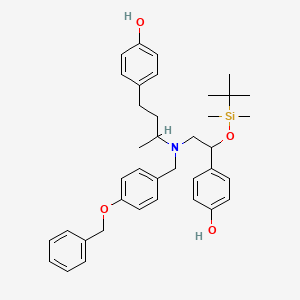

![1-[4-[(4-Phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol](/img/structure/B582110.png)

![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)

methanone](/img/structure/B582118.png)